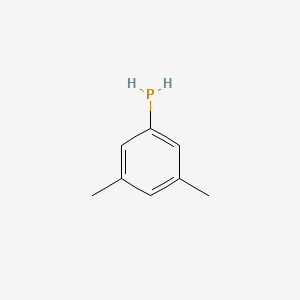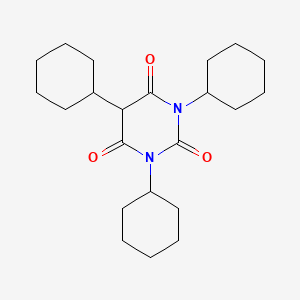
Barbituric acid, 1,3,5-tricyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tricyclohexylbarbituric acid is a derivative of barbituric acid, a compound known for its heterocyclic structure and significant role in the development of barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives, hypnotics, and anticonvulsants . 1,3,5-Tricyclohexylbarbituric acid is characterized by the presence of three cyclohexyl groups attached to the nitrogen atoms of the barbituric acid core, enhancing its lipophilicity and potentially altering its pharmacological properties.
Preparation Methods
The synthesis of 1,3,5-Tricyclohexylbarbituric acid typically involves the condensation of cyclohexylurea with malonic acid derivatives under acidic or basic conditions. One common method includes the reaction of cyclohexylurea with diethyl malonate in the presence of sodium ethoxide, followed by cyclization to form the barbituric acid core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
1,3,5-Tricyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides under strong oxidizing conditions.
Reduction: Reduction reactions can yield dihydro derivatives, altering the saturation of the barbituric acid ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl groups, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in structurally diverse derivatives with potential pharmacological activities.
Scientific Research Applications
1,3,5-Tricyclohexylbarbituric acid has been explored in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1,3,5-Tricyclohexylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the binding of GABA to its receptors, the compound increases synaptic inhibition, leading to sedative and anticonvulsant effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes .
Comparison with Similar Compounds
1,3,5-Tricyclohexylbarbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant effects.
Thiopental: Used as an ultra-short-acting anesthetic.
Pentobarbital: Commonly used for its short-acting sedative properties. The uniqueness of 1,3,5-Tricyclohexylbarbituric acid lies in its enhanced lipophilicity due to the cyclohexyl groups, which may influence its pharmacokinetics and pharmacodynamics compared to other barbiturates.
Properties
CAS No. |
747-78-4 |
|---|---|
Molecular Formula |
C22H34N2O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3,5-tricyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H34N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h16-19H,1-15H2 |
InChI Key |
QTTNFALEHFHMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


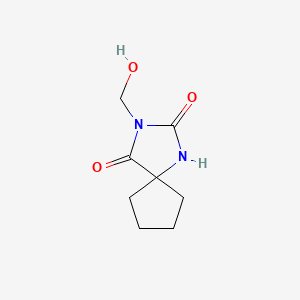
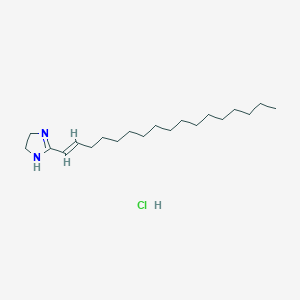
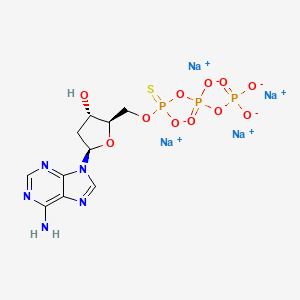

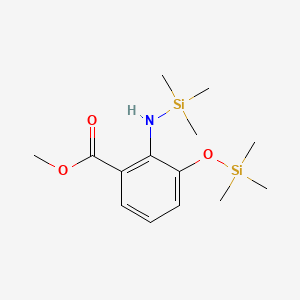
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
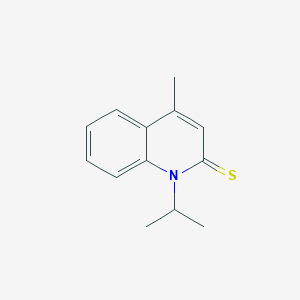
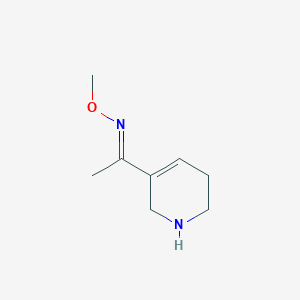

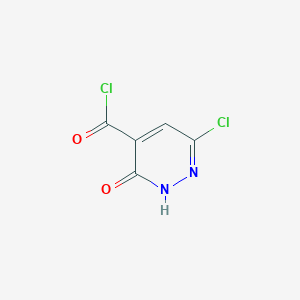
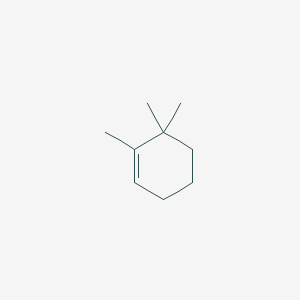

![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
